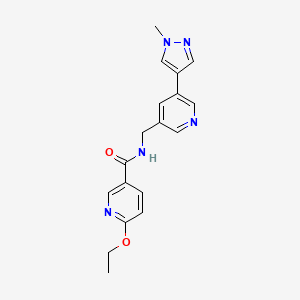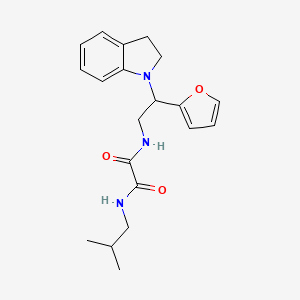![molecular formula C10H11N3O2 B2763750 2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034265-88-6](/img/structure/B2763750.png)
2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds to which “2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide” belongs, has been widely studied . An effective synthesis convention involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt, and active methylene compounds .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidines have been extensively studied. For instance, a family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology .Aplicaciones Científicas De Investigación
Antitumor Applications
Compounds with the pyrazolo[1,5-a]pyrimidine structure, which is present in “2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide”, have been studied for their potential as antitumor agents . These compounds have shown significant anticancer potential and enzymatic inhibitory activity .
Enzymatic Inhibitory Activity
The pyrazolo[1,5-a]pyrimidine core has been found to exhibit enzymatic inhibitory activity . This makes it a potential candidate for the development of drugs targeting specific enzymes.
Fluorescent Molecules
Pyrazolo[1,5-a]pyrimidines, including “2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide”, have been identified as strategic compounds for optical applications . They have tunable photophysical properties and can be used in the study of intracellular processes, chemosensors, and the progress of organic materials .
Solid-State Emitters
Certain derivatives of pyrazolo[1,5-a]pyrimidines allow good solid-state emission intensities . This means they can be used in the design of solid-state emitters, which have applications in various fields including electronics and lighting .
Chelating Agents
The presence of heteroatoms (N, O) in the pyrazolo[1,5-a]pyrimidine structure makes these compounds potential chelating agents for ions . This property can be exploited in various fields, including environmental science and medicine.
Drug Discovery
The pyrazolo[1,5-a]pyrimidine structure is a privileged scaffold for combinatorial library design and drug discovery . Its great synthetic versatility permits structural modifications throughout its periphery, making it a valuable tool in the development of new drugs .
Direcciones Futuras
The future directions for “2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide” and related compounds could involve further exploration of their potential applications in medicinal chemistry and material science due to their significant photophysical properties . Their structural diversity and tunable photophysical properties make them promising candidates for further development .
Propiedades
IUPAC Name |
2-methoxy-N-pyrazolo[1,5-a]pyridin-5-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-15-7-10(14)12-8-3-5-13-9(6-8)2-4-11-13/h2-6H,7H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVANYYHXMXOQQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC2=CC=NN2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetohydrazide](/img/structure/B2763667.png)



![3-amino-N-(3-bromophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2763672.png)
![1-cyclopropyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2763673.png)

![5,7-Dimethyl-2-[4-(propan-2-yl)phenyl]-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B2763677.png)
![N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}-2-thiophenecarboxamide](/img/structure/B2763678.png)
![2-Chloro-1-[3-(1-propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-2-yl]ethanone](/img/structure/B2763679.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2763683.png)
![Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)acetate](/img/structure/B2763685.png)
